N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of carbamoyl, ethoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxybenzamide followed by the introduction of the carbamoyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-efficiency purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and nitro-substituted aromatic compounds, such as:
- N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide
- N-(2-carbamoylphenyl)-4-ethoxy-3-aminobenzamide
Uniqueness
N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-24-14-8-7-10(9-13(14)19(22)23)16(21)18-12-6-4-3-5-11(12)15(17)20/h3-9H,2H2,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVWYBXVNJIZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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